![molecular formula C15H11FN2O2 B162652 Ácido 1-[(4-fluorofenil)metil]-1H-indazol-3-carboxílico CAS No. 50264-63-6](/img/structure/B162652.png)
Ácido 1-[(4-fluorofenil)metil]-1H-indazol-3-carboxílico
Descripción general
Descripción
El metabolito 4 de AB-FUBINACA es un ácido carboxílico indazol 4-fluorobencil metabolito de AB-FUBINACA, un cannabinoide sintético. Los cannabinoides sintéticos son compuestos diseñados para imitar los efectos del delta-9-tetrahidrocannabinol, el componente activo del cannabis. AB-FUBINACA se desarrolló inicialmente por sus posibles beneficios terapéuticos, pero desde entonces se ha identificado en los mercados de drogas recreativas .
Aplicaciones Científicas De Investigación
Forensic Toxicology
1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid serves as an analytical reference standard in forensic toxicology. It is crucial for identifying and quantifying AB-FUBINACA intake in biological samples, aiding in the understanding of synthetic cannabinoid use and its implications on public health .
Drug Metabolism Studies
Research indicates that this compound undergoes various metabolic pathways, including:
- Terminal Amide Hydrolysis : Cleavage of the amide bond leading to carboxylic acid derivatives.
- Acyl Glucuronidation : Conjugation with glucuronic acid to form glucuronides.
These metabolic transformations are essential for understanding the pharmacokinetics and potential toxicity of synthetic cannabinoids .
Inhibition of MAPKAP Kinases
Indazole derivatives, including this compound, have been studied for their ability to inhibit MAPKAP kinases. These kinases are involved in inflammatory responses and cellular stress responses. Inhibition may provide therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases .
Anti-inflammatory Properties
Compounds similar to 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid have shown potential in reducing pro-inflammatory cytokines such as IL-1 and TNF-alpha. This suggests that they could mitigate inflammation in various experimental models .
Case Studies and Clinical Observations
While direct clinical data on this specific compound is limited, analogous compounds have been implicated in case studies related to synthetic cannabinoid use. Reports indicate that misuse can lead to acute health crises characterized by symptoms like agitation, psychosis, and cardiovascular issues . Understanding these effects is crucial for assessing the risks associated with synthetic cannabinoids.
Toxicokinetics
The toxicokinetics of synthetic cannabinoids indicate that human carboxylesterases (hCES) play a significant role in their pharmacokinetics. Studies have shown that the metabolic pathways involving hCES are critical for evaluating the risks associated with these compounds, highlighting the importance of understanding their metabolism for public health safety .
Métodos De Preparación
La preparación del metabolito 4 de AB-FUBINACA implica la transformación metabólica de AB-FUBINACA. Los estudios in vitro utilizando microsomas hepáticos humanos y hepatocitos han demostrado que AB-FUBINACA se somete a varias vías metabólicas, incluida la hidrólisis de la amida terminal, la glucuronidación del acilo y la hidroxilación en la porción de aminooxobutano
Análisis De Reacciones Químicas
El metabolito 4 de AB-FUBINACA se somete a varias reacciones químicas, principalmente involucrando oxidación e hidrólisis. Las principales vías metabólicas incluyen:
Hidrólisis de la amida terminal: Esta reacción implica la escisión del enlace amida, lo que resulta en la formación de derivados de ácidos carboxílicos.
Glucuronidación del acilo: Esta reacción implica la conjugación del grupo ácido carboxílico con ácido glucurónico, formando glucurónidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen microsomas hepáticos humanos, hepatocitos y varios cofactores como NADPH . Los principales productos formados a partir de estas reacciones son el ácido carboxílico AB-FUBINACA, el ácido carboxílico hidroxilado AB-FUBINACA y el dihidrodiol AB-FUBINACA .
Mecanismo De Acción
El mecanismo de acción del metabolito 4 de AB-FUBINACA implica su interacción con el receptor cannabinoide tipo-1. Como metabolito de AB-FUBINACA, es probable que exhiba una potencia reducida en comparación con el compuesto original. Las principales vías metabólicas incluyen la hidrólisis de la amida terminal, la glucuronidación del acilo y la hidroxilación, que dan como resultado la formación de metabolitos menos activos . Los objetivos moleculares y las vías involucradas en su acción son similares a las de otros cannabinoides sintéticos, principalmente involucrando el sistema endocannabinoide .
Comparación Con Compuestos Similares
El metabolito 4 de AB-FUBINACA se puede comparar con otros metabolitos de cannabinoides sintéticos, como los metabolitos de AMB-FUBINACA y ADB-FUBINACA. Estos compuestos comparten vías metabólicas similares, incluida la hidrólisis de la amida terminal y la hidroxilación . El metabolito 4 de AB-FUBINACA es único en sus características estructurales específicas, como la porción 4-fluorobencil y el núcleo de indazol . Compuestos similares incluyen:
- Metabolito de AMB-FUBINACA
- Metabolito de ADB-FUBINACA
- Metabolito 2B de AB-FUBINACA
Actividad Biológica
1-[(4-Fluorophenyl)methyl]-1H-indazole-3-carboxylic acid, with the chemical formula C₁₅H₁₁FN₂O₂ and CAS number 50264-63-6, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁FN₂O₂ |
Molecular Weight | 270.26 g/mol |
Storage Conditions | Ambient temperature |
MDL Number | MFCD01719717 |
Research indicates that compounds in the indazole class, including 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid, may interact with various biological targets, primarily through modulation of kinase pathways. Specifically, they may act as inhibitors or modulators of MAPKAP kinases, which are involved in several cellular processes including inflammation and cell proliferation .
Inhibition of MAPKAP Kinases
Indazole derivatives have been studied for their ability to inhibit MAPKAP kinases. These kinases play a crucial role in inflammatory responses and cellular stress responses. The inhibition of these kinases may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of indazole derivatives. For instance, compounds similar to 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid have been shown to reduce the production of pro-inflammatory cytokines like IL-1 and TNF-alpha, thereby mitigating inflammation in various experimental models .
Case Studies and Clinical Observations
While direct clinical data on 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid is sparse, analogous compounds have been implicated in various case studies related to synthetic cannabinoid use. For example, synthetic cannabinoids often exhibit severe toxicity profiles and may lead to acute health crises when misused. Reports indicate that such compounds can cause rapid onset of symptoms including agitation, psychosis, and cardiovascular issues .
Toxicokinetics
The toxicokinetics of related synthetic cannabinoids suggest that metabolic pathways involving human carboxylesterases (hCES) play a significant role in their pharmacokinetics. Understanding these pathways is essential for assessing the risk associated with 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid usage .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKPPEZAPRSYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198261 | |
Record name | 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50264-63-6 | |
Record name | 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKC3GC8LAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.